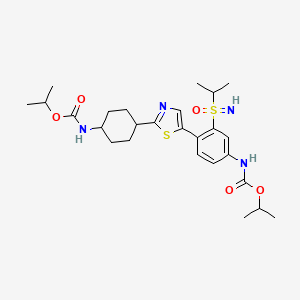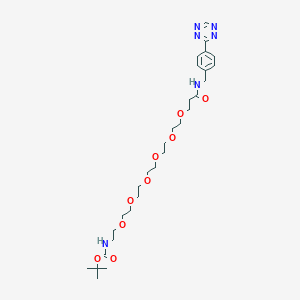
Tetrazine-Ph-NHCO-PEG6-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazine-Ph-NHCO-PEG6-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene (TCO) groups . This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazine-Ph-NHCO-PEG6-NH-Boc involves multiple steps, starting with the preparation of the tetrazine group, followed by the attachment of the PEG6 linker and the Boc-protected amine group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrazine-Ph-NHCO-PEG6-NH-Boc primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with TCO-containing molecules . This reaction is highly selective and efficient, making it ideal for bioconjugation and other applications.
Common Reagents and Conditions
The common reagents used in these reactions include TCO-containing molecules, organic solvents, and catalysts. The reaction conditions typically involve mild temperatures and neutral pH to ensure high selectivity and efficiency .
Major Products
The major products formed from these reactions are bioconjugates, where the tetrazine group of this compound reacts with the TCO group of another molecule, forming a stable covalent bond .
Applications De Recherche Scientifique
Tetrazine-Ph-NHCO-PEG6-NH-Boc has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules
Medicine: Utilized in the development of targeted therapies for various diseases, including cancer
Industry: Applied in the production of advanced materials and nanotechnology
Mécanisme D'action
Tetrazine-Ph-NHCO-PEG6-NH-Boc exerts its effects through the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with TCO-containing molecules, forming a stable covalent bond. This reaction is highly selective and efficient, making it ideal for targeted protein degradation and bioconjugation .
Comparaison Avec Des Composés Similaires
Tetrazine-Ph-NHCO-PEG6-NH-Boc is unique due to its combination of a tetrazine group, PEG6 linker, and Boc-protected amine group. Similar compounds include other PEG-based PROTAC linkers and click chemistry reagents, such as:
- Tetrazine-PEG4-NH-Boc
- Tetrazine-PEG8-NH-Boc
- Tetrazine-PEG12-NH-Boc
These compounds share similar properties but differ in the length of the PEG linker and the presence of other functional groups, which can affect their reactivity and applications .
Propriétés
Formule moléculaire |
C29H46N6O9 |
|---|---|
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H46N6O9/c1-29(2,3)44-28(37)30-9-11-39-13-15-41-17-19-43-21-20-42-18-16-40-14-12-38-10-8-26(36)31-22-24-4-6-25(7-5-24)27-34-32-23-33-35-27/h4-7,23H,8-22H2,1-3H3,(H,30,37)(H,31,36) |
Clé InChI |
QCECJBAQKXRDKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


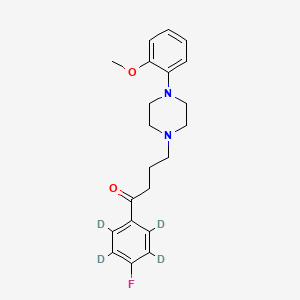
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
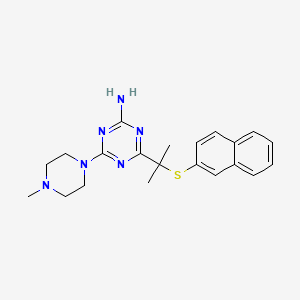
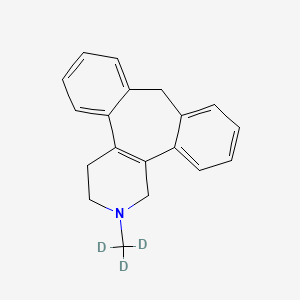
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
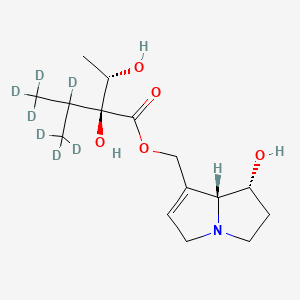
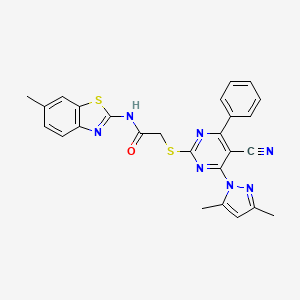
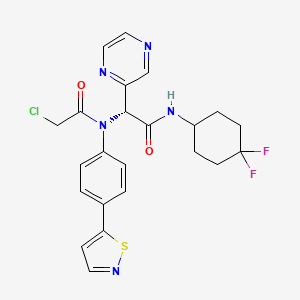
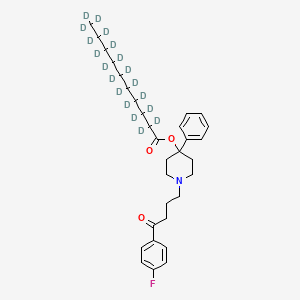
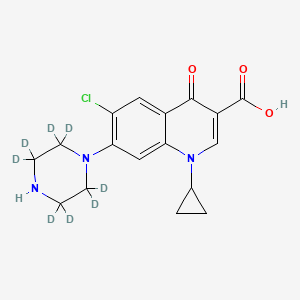
![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)


